molecular formula C10H14 B14313573 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene CAS No. 112642-64-5

1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene

Cat. No.: B14313573
CAS No.: 112642-64-5
M. Wt: 134.22 g/mol
InChI Key: PHQDPOIPMVGPBU-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopentadiene ring substituted with a 3-methylbut-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopenta-1,3-diene with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopenta-1,3-diene, followed by the addition of the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Electrophilic Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Substitution: Nucleophilic substitution reactions can occur at the allylic position of the 3-methylbut-2-en-1-yl group.

Common Reagents and Conditions

    Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HCl, HBr) under mild conditions.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products Formed

    Electrophilic Addition: Formation of 1,2- and 1,4-addition products.

    Oxidation: Formation of epoxides, ketones, or carboxylic acids.

    Substitution: Formation of substituted cyclopentadienes.

Scientific Research Applications

1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, its electrophilic and nucleophilic properties enable it to interact with enzymes and receptors, potentially modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-1,3-diene: A simpler analog without the 3-methylbut-2-en-1-yl group.

    1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.

    Dicyclopentadiene: A dimer of cyclopentadiene with different physical and chemical properties.

Uniqueness

The presence of the 3-methylbut-2-en-1-yl group enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

CAS No.

112642-64-5

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)cyclopenta-1,3-diene

InChI

InChI=1S/C10H14/c1-9(2)7-8-10-5-3-4-6-10/h3-5,7H,6,8H2,1-2H3

InChI Key

PHQDPOIPMVGPBU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC1)C

Origin of Product

United States

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